1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-4-5-11(15)9(7-10)8-16-6-2-1-3-12(16)13(17)18/h4-5,7,12H,1-3,6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCDDINVXLZDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzyl chloride and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules and as a reagent in various chemical reactions. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.
2. Biology
Research indicates that 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid may interact with biological macromolecules, potentially influencing enzyme activity and receptor interactions. Studies have suggested its role in modulating neurotransmitter systems, particularly dopamine signaling pathways . This interaction is crucial for understanding its biological effects and potential therapeutic applications.
3. Medicine
The compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have applications in developing new pharmaceuticals targeting various conditions, including neurological disorders. Its ability to inhibit the reuptake of neurotransmitters positions it as a candidate for further research in treating depression and anxiety disorders .
Case Studies and Experimental Findings
Several experimental studies have highlighted the compound's biological activities:
- Dopamine Receptor Interaction : In vitro assays demonstrated that this compound could modulate dopamine D2 receptor endocytosis. This modulation is significant for understanding its role in neurotransmission and potential impacts on psychiatric conditions .
- Neurotransmitter Reuptake Inhibition : Functional studies indicated that the compound could inhibit the reuptake of monoamines, suggesting it may enhance neurotransmitter availability in synaptic clefts. This property is particularly relevant for developing antidepressants.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in various chemical reactions |
| Biology | Modulates enzyme activity and receptor interactions | Influences dopamine signaling pathways |
| Medicine | Potential therapeutic applications | Investigated for treating depression and anxiety |
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Research Findings and Data Analysis
Table 2: Experimental Data on Analog Similarity
| Compound Name | Similarity Index* | Notable Properties |
|---|---|---|
| Methyl N-Cbz-piperidine-2-carboxylate | 0.97 | High lipophilicity; ester stability |
| 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | 0.96 | Dual ester groups; enhanced metabolic stability |
| (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid | 0.92 | Rigid aromatic system; chiral center |
*Similarity Index: Computed based on structural overlap with piperidine-carboxylic acid derivatives .
Critical Insights :
- Regioisomeric dichlorobenzyl substitutions (2,5 vs.
Biological Activity
1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid (CAS No. 1042911-09-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzyl group and a carboxylic acid functional group. Its chemical structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the synthesis of derivatives with enhanced biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, although detailed pathways remain under investigation. Initial studies suggest that it may inhibit key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory properties by inhibiting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal in inflammatory signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
Anticancer Potential
Preliminary findings suggest that this compound may possess anticancer activity . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology. For example, it demonstrated an IC50 value comparable to established chemotherapeutics in certain cancer cell lines .
Case Studies
- A study explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. It was found that modifications to the piperidine ring significantly affected biological activity, emphasizing the importance of the dichlorobenzyl substitution in maintaining potency .
- Another investigation focused on the compound's potential as a telomerase inhibitor. Results indicated that related compounds showed promising inhibitory effects against telomerase in vitro, suggesting that similar mechanisms might be applicable to this compound .
Data Tables
Q & A
Q. What are the recommended methods for synthesizing 1-(2,5-Dichlorobenzyl)piperidine-2-carboxylic acid in a laboratory setting?
A robust synthesis protocol involves coupling 2,5-dichlorobenzyl chloride with piperidine-2-carboxylic acid under basic conditions. Key steps include:
- Nucleophilic substitution : React piperidine-2-carboxylic acid with 2,5-dichlorobenzyl chloride in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours.
- Acid-base workup : Neutralize the reaction mixture with dilute HCl to precipitate the product.
- Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane gradient).
Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield via melting point analysis (expected range: 250–260°C) .
Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?
A multi-technique approach is critical:
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperidine carbons at 40–60 ppm).
- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95%).
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond angles.
Cross-reference spectral data with computational predictions (e.g., Gaussian or ORCA software) to resolve ambiguities .
Q. What solvent systems are optimal for dissolving this compound in experimental protocols?
Solubility is highly solvent-dependent:
- Polar aprotic solvents : DMF or dimethyl sulfoxide (DMSO) are effective for dissolution at elevated temperatures (50–60°C).
- Aqueous mixtures : Limited solubility in water, but 10–20% ethanol/water mixtures can stabilize the compound for biological assays.
- Acidic conditions : Use dilute HCl (pH 2–3) to protonate the piperidine nitrogen, enhancing aqueous solubility.
Conduct solubility screens using UV-Vis spectroscopy to quantify saturation points .
Advanced Research Questions
Q. What strategies resolve contradictions between computational reactivity predictions and experimental results?
Address discrepancies through iterative validation:
- Parameter optimization : Re-examine computational settings (e.g., basis sets, solvation models in DFT calculations) to align with experimental conditions.
- Experimental replication : Repeat syntheses under controlled atmospheres (e.g., inert gas) to rule out oxidative byproducts.
- Alternative models : Compare results across multiple software (e.g., Gaussian, COMSOL Multiphysics) and validate with kinetic studies (e.g., stopped-flow spectrometry).
Publish negative results to refine theoretical frameworks .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives?
Implement a 2 factorial design to evaluate variables:
- Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).
- Responses : Yield (%) and enantiomeric excess (ee).
- Analysis : Use ANOVA to identify significant interactions and construct response surface models.
For example, a study might reveal that catalyst loading has a non-linear effect on ee, requiring gradient optimization .
Q. What methodologies study the stability and decomposition pathways of this compound under varying conditions?
Adopt accelerated stability testing:
- Thermal stress : Heat samples at 40–80°C for 1–4 weeks; monitor degradation via HPLC-MS.
- Photolytic exposure : Use UV chambers (λ = 254 nm) to simulate light-induced decomposition.
- Hydrolytic studies : Incubate in buffers (pH 1–13) and quantify degradation products (e.g., dichlorobenzyl alcohol via GC-MS).
Identify decomposition pathways (e.g., cleavage of the benzyl-piperidine bond) and model kinetics using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
